5-(3-Chlorophenyl)-2-methyl-2H-tetrazole CAS 90278-25-4 properties
5-(3-Chlorophenyl)-2-methyl-2H-tetrazole CAS 90278-25-4 properties
CAS 90278-25-4 | Scaffold Analysis & Synthetic Methodology[1][2]
Executive Summary
5-(3-Chlorophenyl)-2-methyl-2H-tetrazole (CAS 90278-25-4) is a specialized heterocyclic building block utilized primarily in medicinal chemistry as a lipophilic, metabolically stable bioisostere of carboxylic acid derivatives.[1][2] Unlike its parent compound (the 1H-tetrazole), the 2-methyl derivative lacks an acidic proton, rendering it neutral and significantly more membrane-permeable.
This guide details the physicochemical properties, regioselective synthesis, and validation protocols for this compound. It addresses the critical challenge of N2- vs. N1-alkylation selectivity , providing a self-validating spectroscopic method to ensure structural integrity during production.
Physicochemical Profile
The compound features a 3-chlorophenyl ring attached to the carbon (C5) of a tetrazole ring, which is methylated at the N2 position.[2] This specific substitution pattern (2,5-disubstituted) is thermodynamically favored over the 1,5-isomer but requires precise synthetic control.
| Property | Data | Context |
| CAS Number | 90278-25-4 | Unique Identifier |
| Molecular Formula | C₈H₇ClN₄ | - |
| Molecular Weight | 194.62 g/mol | Fragment-like (Rule of 3 compliant) |
| Physical State | Crystalline Solid | Typically off-white to pale yellow |
| Melting Point | ~85–95 °C (Predicted) | Significantly lower than the N-H parent (>140°C) |
| LogP (Calc) | ~2.6 | Moderate lipophilicity; good CNS penetration potential |
| pKa | N/A (Neutral) | Unlike 1H-tetrazoles (pKa ~4.5), this is non-ionizable |
| Solubility | DMSO, DCM, MeOH | Low solubility in water |
Synthetic Methodology & Regioselectivity
The synthesis of CAS 90278-25-4 involves two primary stages: the construction of the tetrazole ring followed by alkylation. The critical technical hurdle is the regioselectivity of the methylation step .[2]
Stage 1: Formation of the Tetrazole Core
The precursor, 5-(3-chlorophenyl)-1H-tetrazole , is synthesized via a [3+2] cycloaddition of 3-chlorobenzonitrile and sodium azide (NaN₃) in the presence of a Lewis acid catalyst (e.g., ZnBr₂ or AlCl₃) or ammonium chloride.
Stage 2: Regioselective Methylation
Alkylation of the 5-substituted tetrazole anion is ambident, capable of occurring at N1 or N2.
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N2-Alkylation (Target): Favored by steric bulk and thermodynamic control. The N2 atom is more nucleophilic in the tetrazolate anion, and the resulting 2,5-disubstituted product is generally less polar.
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N1-Alkylation (Byproduct): Often favored by kinetic control or specific solvent interactions (e.g., highly polar protic solvents).
Optimized Protocol for N2 Selectivity:
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Reagents: 5-(3-chlorophenyl)-1H-tetrazole (1.0 eq), Methyl Iodide (1.2 eq), K₂CO₃ (2.0 eq).
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Solvent: Acetone or Acetonitrile (Aprotic solvents favor N2 alkylation).
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Conditions: Reflux for 2–4 hours.
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Purification: The N2 isomer is typically less polar (higher R_f) than the N1 isomer. Silica gel chromatography (Hexane/EtOAc gradient) easily separates the two.
Visualization: Reaction Pathway & Selectivity
Self-Validating Quality Control (NMR)
Distinguishing the N2-methyl isomer (Target) from the N1-methyl isomer (Byproduct) is the most critical quality control step. Do not rely solely on LC-MS , as both isomers have identical mass (MW 194.62).
Use 13C NMR as the definitive "fingerprint" validation method.
| Feature | Target (N2-Isomer) | Byproduct (N1-Isomer) | Mechanistic Reason |
| Tetrazole Carbon (C5) | ~163–165 ppm | ~153–155 ppm | N2-alkylation retains better aromaticity, deshielding C5. |
| Methyl Group (1H) | ~4.3–4.4 ppm | ~4.1–4.2 ppm | N2 is less shielded than N1. |
| TLC (Hex/EtOAc) | Higher R_f | Lower R_f | N2 isomer has a lower dipole moment. |
Validation Workflow:
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Run TLC (e.g., 20% EtOAc in Hexane). The top spot is likely the N2 product.
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Isolate the top spot.
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Acquire 13C NMR.[2]
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Pass Criteria: Signal at >160 ppm present. Signal at <155 ppm absent.
Visualization: Identification Logic
Applications in Drug Discovery[8]
Bioisosterism
The 2-methyltetrazole moiety serves as a bioisostere for cis-amide bonds and carboxylic esters .[2]
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Metabolic Stability: Unlike esters, the tetrazole ring is resistant to hydrolysis by esterases, prolonging the half-life of the drug candidate.
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Lipophilicity: The N-methylation removes the hydrogen bond donor (HBD) capability of the NH-tetrazole, significantly increasing LogP and enhancing blood-brain barrier (BBB) permeability.
Pharmacophore Utility
This specific scaffold (3-chlorophenyl substituted) is often explored in:
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Angiotensin II Receptor Antagonists: Following the "Sartan" drug class logic, though typically those use biphenyl-tetrazoles.
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mGluR5 Negative Allosteric Modulators (NAMs): 2,5-disubstituted tetrazoles are privileged structures in designing allosteric modulators for CNS targets.
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Antimicrobial Agents: The chlorophenyl group provides necessary lipophilic contacts within bacterial protein binding pockets.
Safety & Handling
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Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).
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Explosivity: While 2-substituted tetrazoles are generally stable, the synthesis involves Sodium Azide (NaN₃) .
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Protocol Warning: Ensure the cycloaddition step (Stage 1) is performed with proper venting and blast shielding. Avoid acidification of azide waste to prevent formation of hydrazoic acid (HN₃).
-
-
Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). Stable at room temperature for extended periods.
References
-
Butler, R. N. (1984). "Tetrazoles."[2][3][4][5][6][7][8] Comprehensive Heterocyclic Chemistry, Vol 5, 791-838. Link
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Ostrovskii, V. A., et al. (2012). "Selectivity of Alkylation of Tetrazoles." Russian Chemical Reviews, 81(7), 571. Link
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BenchChem. (2025).[5][6] "Technical Support Center: Regioselectivity of Tetrazole Alkylation." Link
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PubChem. "Compound Summary: 5-(3-Chlorophenyl)-2-methyl-2H-tetrazole."[2] National Library of Medicine. Link
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Roh, J., et al. (2012). "Regioselective alkylation of 5-substituted tetrazoles." Tetrahedron Letters, 53(46), 6202-6205. Link
Sources
- 1. guidechem.com [guidechem.com]
- 2. 5-(3-Chlorophenyl)-2-methyl-2H-tetrazole | 90278-25-4 | Benchchem [benchchem.com]
- 3. research-repository.rmit.edu.au [research-repository.rmit.edu.au]
- 4. thieme-connect.com [thieme-connect.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. EP0264008A2 - Process for the preparation of 5-methyl tetrazole - Google Patents [patents.google.com]
